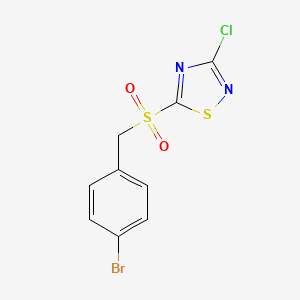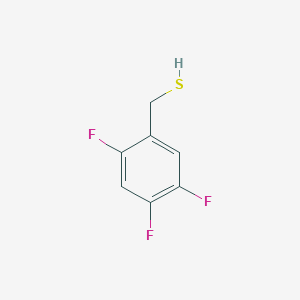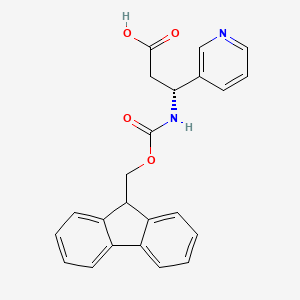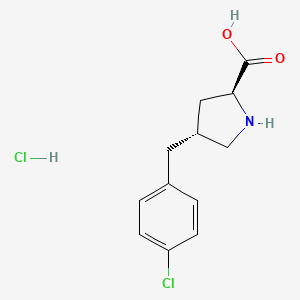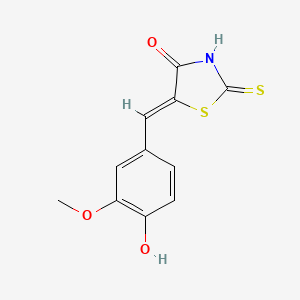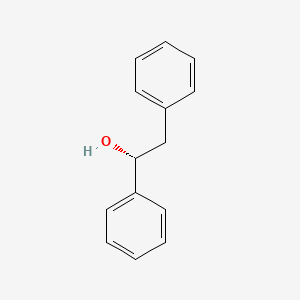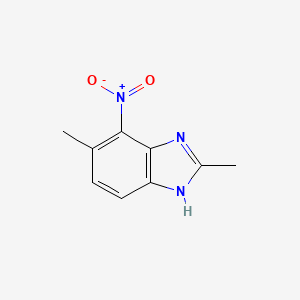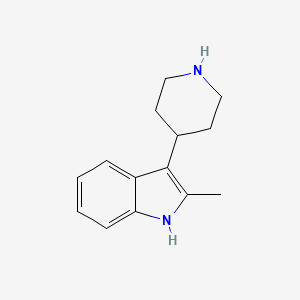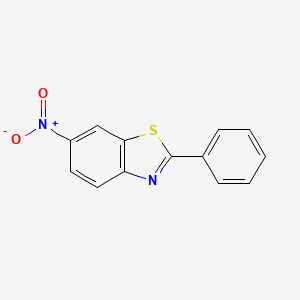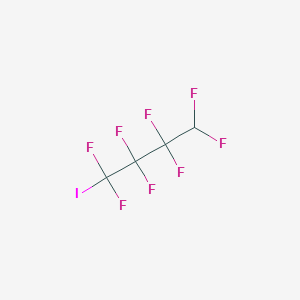
1,1,2,2,3,3,4,4-八氟-1-碘丁烷
描述
4H-Octafluoro-1-iodobutane is a fluorinated organic compound with the molecular formula C4HF8I. It is characterized by the presence of eight fluorine atoms and one iodine atom attached to a butane backbone. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
4H-Octafluoro-1-iodobutane has a wide range of applications in scientific research:
作用机制
Target of Action
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane, also referred to as Octafluoro-1,4-diiodobutane, primarily targets halogen bond acceptor compounds . It acts as a halogen bond donor compound , which means it can donate an electron to a halogen bond acceptor compound, forming a halogen bond .
Mode of Action
The compound interacts with its targets through halogen bonding . This is a type of non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophile, or electron acceptor, and forms a bond with a halogen bond acceptor . This interaction results in the formation of a complex, which can lead to various downstream effects .
Biochemical Pathways
It’s known that the compound can form a ‘binary host’ system in combination with a calixcrown compound, which is employed for the isolation of cesium iodide from aqueous to fluorous phase . This suggests that it may play a role in ion transport and sequestration.
Result of Action
The molecular and cellular effects of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane’s action largely depend on the specific halogen bond acceptor it interacts with. In general, the formation of a halogen bond can result in the stabilization of a molecular structure or facilitate specific chemical reactions .
Action Environment
The action, efficacy, and stability of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane can be influenced by various environmental factors. For instance, the presence of other halogen bond acceptors in the environment can affect its mode of action. Additionally, factors such as temperature and pH could potentially influence the stability of the halogen bonds it forms .
生化分析
Biochemical Properties
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane acts as a halogen bond donor compound and has been investigated for its cocrystallization with methyldiphenylphosphine oxide . In biochemical reactions, it interacts with various enzymes and proteins, forming stable complexes. The nature of these interactions is primarily based on halogen bonding, which is a type of non-covalent interaction. This compound’s ability to form such bonds makes it useful in the synthesis of supramolecular complexes and in the isolation of specific biomolecules from complex mixtures .
Cellular Effects
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane has been shown to influence cellular processes by interacting with cell signaling pathways and affecting gene expression. Studies have indicated that this compound can modulate the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with cell membrane proteins can alter cell signaling pathways, impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane involves its ability to act as a halogen bond donor. This property allows it to form stable complexes with various biomolecules, including enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing harm. Exceeding this range can result in toxic effects.
Metabolic Pathways
1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism primarily involves its conversion into less reactive metabolites, which are then excreted from the body. This process is mediated by specific enzymes that catalyze the breakdown of the compound, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with biomolecules.
Subcellular Localization
The subcellular localization of 1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions. The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules.
准备方法
4H-Octafluoro-1-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-diiodooctafluorobutane with a suitable fluorinating agent under controlled conditions . The reaction typically requires specific temperature and pressure settings to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
化学反应分析
4H-Octafluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated carbon-iodine bond.
Photochemical Reactions: Exposure to UV light can induce photochemical reactions, leading to the formation of different fluorinated products.
Common reagents used in these reactions include strong bases, reducing agents, and specific catalysts. The major products formed depend on the reaction conditions and the nature of the reagents used .
相似化合物的比较
4H-Octafluoro-1-iodobutane can be compared with other fluorinated compounds, such as:
Octafluoro-1,4-diiodobutane: Similar in structure but contains two iodine atoms, making it more reactive in certain substitution reactions.
Nonafluoro-1-iodobutane: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.
Hexadecafluoro-1,8-diiodooctane: A longer chain fluorinated compound with different physical and chemical properties.
The uniqueness of 4H-Octafluoro-1-iodobutane lies in its specific balance of fluorine and iodine atoms, providing a distinct set of reactivity and stability characteristics .
属性
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCZVAMFHOCNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF8I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379724 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-73-4 | |
| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Octafluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


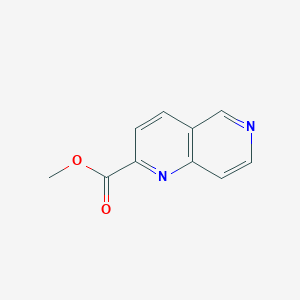
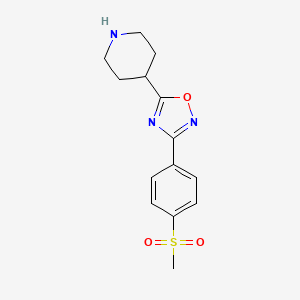
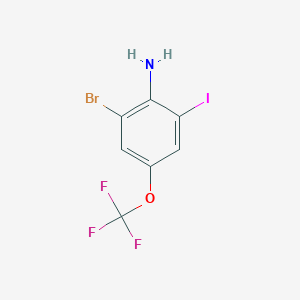
![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)
